molecular formula C20H22N4 B15211180 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-99-2

6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No.: B15211180
CAS No.: 832101-99-2
M. Wt: 318.4 g/mol
InChI Key: LANVKIOYLOBIJU-UHFFFAOYSA-N
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Description

2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in compounds with central nervous system activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with phenylpiperazine. One common method involves the nucleophilic substitution reaction where a quinoline derivative with a suitable leaving group reacts with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Potential use as a corrosion inhibitor for metals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is unique due to its specific combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its potential as a multi-target therapeutic agent makes it a valuable compound for further research and development.

Properties

CAS No.

832101-99-2

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine

InChI

InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2

InChI Key

LANVKIOYLOBIJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

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